3-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid
Overview
Description
3-[3-benzoyl-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid is a useful research compound. Its molecular formula is C24H16N2O7 and its molecular weight is 444.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.09575085 g/mol and the complexity rating of the compound is 834. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Heterocyclic Compound Synthesis
This compound is involved in the synthesis of various heterocyclic compounds, which have significant applications in biological fields. For instance, its reaction with acyclic β-enaminoesters leads to the formation of substituted alkyl pyrrole derivatives, showcasing its utility in creating complex molecular structures with potential biological relevance (Racheva et al., 2008).
Spiro Heterocyclization
It plays a role in spiro heterocyclization processes. For example, methyl 3-benzoyl derivatives react with carbocyclic enols, forming complex spiro structures. This indicates its potential in the synthesis of novel organic compounds with unique structural features (Dubovtsev et al., 2019).
Antimicrobial Activity
Compounds containing the 3-benzoyl-pyrrol moiety have been synthesized and evaluated for their antimicrobial activities, demonstrating its potential in pharmaceutical applications, particularly in the development of new antimicrobial agents (Abd El-Meguid, 2014).
Photolysis Studies
In photolysis studies, compounds featuring similar moieties have been observed to release benzoic acid upon photolysis, which is a notable characteristic in the study of light-triggered chemical reactions. This feature might be useful in developing light-sensitive therapeutic agents or materials (Lin & Abe, 2021).
Complex Formation with Metal Ions
The compound's derivatives have been used to synthesize complexes with various metal ions, which can be significant in the study of inorganic biochemistry and the development of metal-based drugs or catalysts (Markopoulou et al., 1990).
Properties
IUPAC Name |
3-[(3Z)-3-[hydroxy(phenyl)methylidene]-2-(4-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2O7/c27-21(15-5-2-1-3-6-15)19-20(14-9-11-17(12-10-14)26(32)33)25(23(29)22(19)28)18-8-4-7-16(13-18)24(30)31/h1-13,20,27H,(H,30,31)/b21-19- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRJJTJOYOYBNZ-VZCXRCSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC(=C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC(=C3)C(=O)O)C4=CC=C(C=C4)[N+](=O)[O-])/O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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